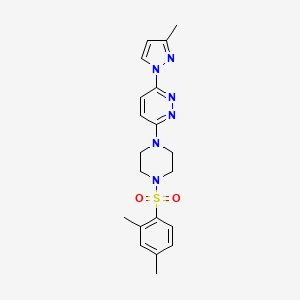

![molecular formula C32H41N3O5S2 B2856794 ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524063-64-7](/img/structure/B2856794.png)

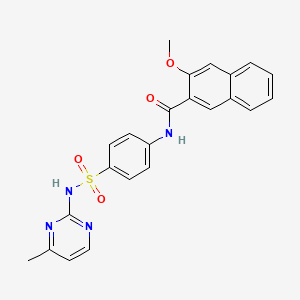

ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

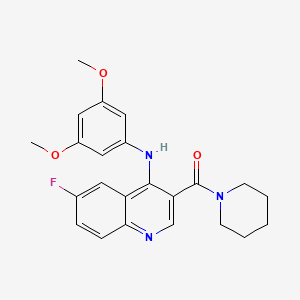

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzyl and benzamido groups would contribute to the aromaticity of the molecule, while the tetrahydrothieno[2,3-c]pyridine group would introduce a heterocyclic ring into the structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the benzyl and benzamido groups could participate in electrophilic aromatic substitution reactions, while the sulfamoyl group could undergo hydrolysis or other reactions involving the sulfur-nitrogen bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The sulfamoyl group could potentially form hydrogen bonds, which could influence the compound’s solubility and reactivity .Scientific Research Applications

Catalysis and Synthesis of Tetrahydropyridines : A study by Zhu, Lan, and Kwon (2003) discusses the use of ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation reaction with N-tosylimines, catalyzed by organic phosphine, to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This highlights the compound's role in facilitating complex organic synthesis reactions (Zhu, Lan, & Kwon, 2003).

Preparation of Pyrido and Thieno Pyrimidines : Bakhite, Al‐Sehemi, and Yamada (2005) describe the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. This process is instrumental in synthesizing various pyridothienopyrimidine derivatives (Bakhite, Al‐Sehemi, & Yamada, 2005).

Synthesis of Metal–Organic Frameworks (MOFs) : Sun et al. (2012) explore the synthesis of carboxylate-assisted ethylamide metal–organic frameworks, which could have potential applications in areas like gas storage, catalysis, and luminescence studies. These frameworks exhibit unique topologies and properties (Sun et al., 2012).

Development of Antiproliferative Agents : Raffa et al. (2019) synthesized new ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates and related compounds, demonstrating their potential as antiproliferative agents targeting the p53 pathways in cancer research (Raffa et al., 2019).

Ethylene Polymerization and Copolymerization : Rojas, Galland, Wu, and Bazan (2007) discuss the use of N,O-bound α-iminocarboxamide complexes in the homopolymerization of ethylene and copolymerization with functionalized norbornene monomers. This research contributes to the field of polymer chemistry and materials science (Rojas et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If the compound is intended to be used as a drug, its mechanism of action would depend on its specific biological target. The presence of a sulfamoyl group suggests that it might act as a prodrug that is activated in the body by conversion to a sulfonamide .

properties

IUPAC Name |

ethyl 6-benzyl-2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N3O5S2/c1-6-40-32(37)29-27-16-17-34(20-24-10-8-7-9-11-24)21-28(27)41-31(29)33-30(36)25-12-14-26(15-13-25)42(38,39)35(18-22(2)3)19-23(4)5/h7-15,22-23H,6,16-21H2,1-5H3,(H,33,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHHNYRMCUFCRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC(C)C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2856721.png)

![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B2856724.png)

![1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2856727.png)

![(2Z)-N-(4-chlorophenyl)-2-[(2-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2856729.png)